![molecular formula C18H18O B6346658 (2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354941-84-6](/img/structure/B6346658.png)
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
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Description
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one, is a compound belonging to the family of substituted propenones. It is an organic compound with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It has a molar refractivity of 42.1 cm3·mol-1 and a vapor pressure of 0.0017 mmHg at 25°C. This compound is of great interest to scientists due to its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Comprehensive Analysis of MFCD21335213 Applications
Flavoring Agent in Food Industry: The compound (2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, known as MFCD21335213, is listed in the index of individual flavorings . It is used to enhance or modify the flavor profile of various food products. The specific notes it imparts can be crucial in the development of new food items that aim to meet consumer preferences for complex tastes.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-16(11-9-15)12-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMWSUGABRRFF-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
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